

An In-depth Technical Guide to Phenpromethamine: Chemical Structure, Properties, and Pharmacological Profile

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Compound of Interest		
Compound Name:	Phenpromethamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **phenpromethamine** (N,β -dimethylphenethylamine), a sympathomimetic amine and central nervous system stimulant. The document details its chemical structure, physicochemical properties, pharmacological mechanism of action, and relevant experimental protocols for its synthesis and analysis.

Chemical Identity and Structure

Phenpromethamine, also known as N-methyl-2-phenylpropan-1-amine, is a member of the phenethylamine family.[1] It is structurally related to other stimulants like amphetamine and methamphetamine. Formerly marketed as a nasal decongestant under the brand name Vonedrine between 1943 and 1960, it is now a substance banned by the World Anti-Doping Agency (WADA) and has been illicitly identified in dietary and sports supplements.[2][3][4]

The core structure consists of a phenyl ring attached to a propane chain with a methyl group at the beta-position and a methylamino group at the terminal carbon.

Caption: Figure 1: Key chemical identifiers for **phenpromethamine**.

Physicochemical and Pharmacological Properties



Phenpromethamine is a basic amine with stimulant properties. Its physical and pharmacological characteristics are summarized in the tables below.

Physicochemical Data

Property	Value	Source
Molar Mass	149.23 g/mol	[1][5]
Melting Point	<25 °C	[6]
Boiling Point	95-96 °C at 15 Torr	[6]
Density	0.9178 g/cm³ at 20 °C	[6]
pKa (basic)	10.07	[5]
Stereochemistry	Racemic (exists as (S) and (R) enantiomers)	[7][8][9]

Pharmacological Data



Parameter	Value	Details	Source
Drug Class	Sympathomimetic, Stimulant, Norepinephrine- Dopamine Releasing Agent (NDRA)	[2][10]	
Mechanism of Action	Induces the release of norepinephrine and dopamine from presynaptic neurons.	[2]	
Norepinephrine Release (EC ₅₀)	154 nM	Measured in rat brain synaptosomes.	[2]
Dopamine Release (EC ₅₀)	574 nM	Measured in rat brain synaptosomes.	[2]
Serotonin Release	Not reported/minimal	[2]	
Banned Substance	Yes	Prohibited by the World Anti-Doping Agency (WADA).	[1][4]

Pharmacological Mechanism of Action

Phenpromethamine functions as a norepinephrine-dopamine releasing agent (NDRA).[2] Its mechanism is similar to that of amphetamine.[11] It enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and the dopamine transporter (DAT). Once inside the neuron, it disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2) and alters the intracellular pH gradient. This leads to a reversal of the DAT and NET transporters, causing a significant, non-vesicular efflux of dopamine and norepinephrine into the synaptic cleft, thereby increasing noradrenergic and dopaminergic signaling.



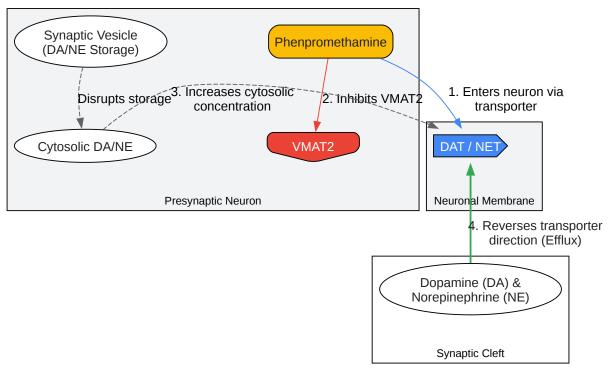


Figure 2: Mechanism of Phenpromethamine as an NDRA

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Caption: Figure 2: Phenpromethamine's action at the presynaptic terminal.

Experimental Protocols Synthesis via Reductive Amination

A common and effective method for synthesizing secondary amines like **phenpromethamine** is the reductive amination of a corresponding ketone. This protocol is a representative procedure based on established chemical principles for this class of compounds.

Methodology:







- Reaction Setup: 1-Phenyl-2-propanone is dissolved in a suitable solvent, such as methanol, along with an excess of methylamine.
- Imine Formation: The mixture is stirred, allowing the ketone and amine to form the intermediate N-methyl-1-phenylpropan-2-imine.
- Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the solution. This agent selectively reduces the imine to the secondary amine.
- Workup: The reaction is quenched with an acid, and the solvent is removed. The aqueous residue is then basified.
- Extraction and Purification: The product, **phenpromethamine**, is extracted from the aqueous layer using an organic solvent (e.g., diethyl ether). The combined organic layers are dried and concentrated. The final product can be purified by distillation under reduced pressure.



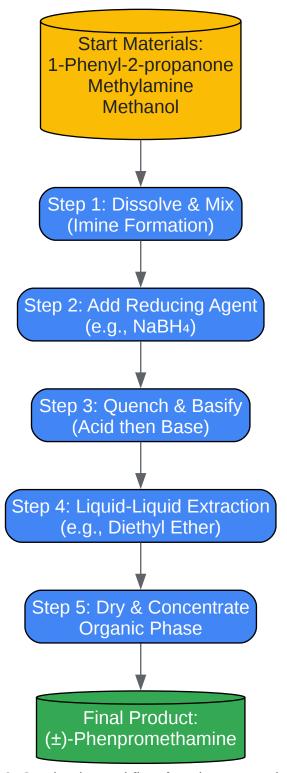


Figure 3: Synthesis Workflow for Phenpromethamine

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Caption: Figure 3: A representative workflow for the synthesis of **phenpromethamine**.



Analytical Detection in Dietary Supplements

The detection and quantification of **phenpromethamine** in complex matrices like dietary supplements requires a highly sensitive and specific analytical method. The following protocol is based on the methodology used in studies that have successfully identified this compound in commercial products.[2][10][12]

Methodology:

- Sample Preparation: A portion of the supplement (e.g., capsule contents) is accurately weighed and dissolved in a solvent such as methanol. The sample is vortexed and sonicated to ensure complete dissolution of the analyte.
- Centrifugation & Dilution: The solution is centrifuged to pellet insoluble excipients. An aliquot of the supernatant is then taken and diluted with the mobile phase to a concentration within the calibrated range of the instrument.
- Internal Standard: An appropriate internal standard (e.g., a stable isotope-labeled analog) is added to the sample and calibration standards to ensure accuracy.
- UHPLC-MS/MS Analysis: The prepared sample is injected into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS), often a high-resolution instrument like a quadrupole-Orbitrap or quadrupole time-of-flight (QTOF).
 - Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using mobile phases of acidified water and acetonitrile.
 - Mass Spectrometry: The mass spectrometer is operated in positive ion mode, using selected reaction monitoring (SRM) or high-resolution full-scan analysis to identify and quantify **phenpromethamine** based on its specific precursor ion and product ions.



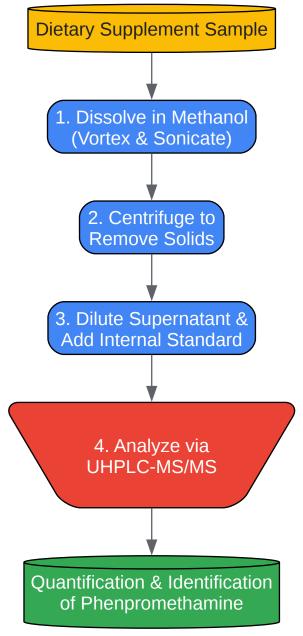


Figure 4: Analytical Workflow for Phenpromethamine Detection

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Caption: Figure 4: Workflow for detecting **phenpromethamine** in supplements.

Conclusion and Safety Considerations

Phenpromethamine is a potent central nervous system stimulant with a well-defined mechanism as a norepinephrine-dopamine releasing agent. While it had a brief history as a pharmaceutical, it is no longer approved for medical use.[2][13] Its clandestine inclusion in



dietary supplements is a significant public health concern, as its oral safety profile has not been rigorously studied and its stimulant effects can pose serious cardiovascular risks, including increased heart rate and blood pressure.[13] The analytical methods detailed herein are crucial for regulatory bodies and researchers to identify and quantify this prohibited substance, ensuring consumer safety and compliance with anti-doping regulations.

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